molecular formula C4H7NaO3 B132230 Sodium (R)-3-hydroxybutanoate CAS No. 13613-65-5

Sodium (R)-3-hydroxybutanoate

Cat. No. B132230
CAS RN: 13613-65-5
M. Wt: 126.09 g/mol
InChI Key: NBPUSGBJDWCHKC-AENDTGMFSA-M
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Description

Sodium (R)-3-hydroxybutanoate is a compound that can be derived from (R)-3-hydroxybutanoic acid, which is a chiral molecule with potential applications in various fields, including pharmaceuticals and materials science. The compound's relevance is highlighted by its role as a building block in the synthesis of complex molecules and materials.

Synthesis Analysis

The synthesis of sodium (R)-3-hydroxybutanoate and its derivatives can be achieved through microbial reduction or enzymatic processes. For instance, the (R) and (S) enantiomers of 3-hydroxybutanoate can be obtained from ethyl 3-oxobutanoate using cultures from different strains of Geotrichum candidum and Aspergillus niger . Additionally, both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, a closely related compound, have been prepared through enzymatic reduction with high enantiomeric excess and yield, using whole cells of Bacillus pumilus and Klebsiella pneumoniae .

Molecular Structure Analysis

The molecular structure of sodium (R)-3-hydroxybutanoate derivatives has been studied using techniques such as X-ray crystallography. Complexes of the triolide from (R)-3-hydroxybutanoic acid with sodium have been characterized, revealing various coordination modes to sodium ions, including monodentate ligand coordination and crown-ester complex formation . These structural insights are crucial for understanding the compound's reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of sodium (R)-3-hydroxybutanoate is influenced by its molecular structure. The compound can form crystalline complexes with alkali and alkaline earth salts, exhibiting different coordination modes. These include acting as a free molecule, a monodentate ligand, a chelator, a linker, and forming crown-ester complexes with sodium ions . Such versatility in chemical reactions underscores the compound's utility in synthesizing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium (R)-3-hydroxybutanoate derivatives are closely related to their molecular conformation. Oligomers of (R)-3-hydroxybutanoic acid have been analyzed by 1H NMR spectroscopy to understand their conformational behavior in solution. The study revealed that the 3-HB units without a hydroxy group tend to adopt trans and gauche conformations, similar to the polymer backbone of P(3-HB) in solution . These findings are essential for predicting the behavior of sodium (R)-3-hydroxybutanoate in various environments and for its application in material science and pharmaceuticals.

Scientific Research Applications

  • Ion Transport and Biomimetics : Sodium (R)-3-hydroxybutanoate is involved in the synthesis of biomimetic low-molecular weight polyesters. These synthetic polyesters are used in creating artificial channels in phospholipid bilayers, facilitating the transport of sodium and calcium ions across cell membranes. This application has potential implications in the manufacture of drugs with prolonged activity (Jedliński, Kurcok, Adamus, & Juzwa, 2000).

  • Bio-Polymers and Natural Occurrence : It is found in trace amounts in various organisms like Escherichia coli and spinach, where it's not accumulated as storage material. Its presence is confirmed using spectroscopic methods, highlighting its natural occurrence in diverse biological systems (Seebach, Brunner, Bürger, Schneider, & Reusch, 1994).

  • Wine Aroma and Sensory Analysis : In the field of oenology, the enantiomers of ethyl 3-hydroxybutanoate, related to sodium (R)-3-hydroxybutanoate, are studied for their influence on wine aroma. The study explores the compound's levels in different wines and its effect on the perception of fruity aromas (Lytra, Cameleyre, Tempère, & Barbe, 2014).

  • Cation Transport in Organic Membranes : Its derivatives are used as ionophores for transporting potassium picrate and other metal ions across liquid organic membranes. This research is relevant for understanding ion transport through cell membranes (Bürger & Seebach, 1993).

  • Conformational Analysis in Solutions : The compound's oligomers have been studied for their conformational behavior in solutions, which is critical for understanding the behavior of similar polymers in biological systems (Li, Uzawa, & Doi, 1998).

  • Direct Degradation to Hydroxybutanoic Acid : It's involved in the direct degradation of biopolymers like poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester. This research is significant for understanding and developing biodegradation processes (Seebach, Beck, Breitschuh, & Job, 2003).

  • Microbial Production and Applications : This compound is a part of the polyhydroxyalkanoates family and is produced by microbial processes. The review covers its physiological functions and technological developments for its production (Chen & Wu, 2005).

properties

IUPAC Name

sodium;(3R)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUSGBJDWCHKC-AENDTGMFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929269
Record name Sodium (R)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (R)-3-hydroxybutanoate

CAS RN

13613-65-5
Record name Sodium (R)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SR Clarke, FR Dani, GR Jones, ED Morgan… - Journal of chemical …, 2001 - Springer
The males of the decorator wasps Eucerceris have been observed to display abdomen-dragging behavior on plants surrounding their nest. It is thought that this applies a territorial-…
Number of citations: 14 link.springer.com
D Seebach, U Brändli, P Schnurrenberger… - Helvetica chimica …, 1988 - Wiley Online Library
The macrocyclic pentolide 1, hexolide 2, and heptolide 3 constitute ca. 80% of the oligomers formed in ca. 50% yield from enantiomerically pure 3‐hydroxybutanoic acid under …
Number of citations: 54 onlinelibrary.wiley.com
S Giroux, S Aury, B Henry… - European Journal of …, 2002 - Wiley Online Library
The complexation of lanthanum (III), europium (III), dysprosium (III), erbium (III), and lutetium (III) with D-gluconic acid (LH) was studied by pH potentiometry and NMR. The set of …
RJR Jaeger, P Spiteller - Journal of natural products, 2010 - ACS Publications
A new polyene pigment, mycenaaurin A (1), was isolated from fruiting bodies of Mycena aurantiomarginata. Mycenaaurin A consists of a tridecaketide that is flanked by two amino acid …
Number of citations: 30 pubs.acs.org
RE Juárez-Hernández, SG Franzblau… - Organic & biomolecular …, 2012 - pubs.rsc.org
Three analogs of mycobactin T, the siderophore secreted by Mycobacterium tuberculosis (Mtb) were synthesized and screened for their antibiotic activity against Mtb H37Rv and a …
Number of citations: 30 pubs.rsc.org

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